N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide is a heterocyclic compound that exhibits potential therapeutic properties. This compound falls under the category of nitrogenous heterocycles, which are significant in medicinal chemistry due to their diverse biological activities. The structure of N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide suggests it may interact with various biological targets, making it a candidate for drug development.
This compound is classified as a cyclopropanecarboxamide and is part of a broader class of compounds known for their applications in pharmaceuticals. Its structural formula indicates that it contains both a pyrrolidinone and a cyclopropane moiety, which are crucial for its biological activity. The compound has been referenced in patents related to medicinal chemistry, particularly concerning inhibitors of tyrosine kinases, which are implicated in various diseases, including cancers and autoimmune disorders .
The synthesis of N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide typically involves the reaction between a pyrrolidinone derivative and a cyclopropane carboxylic acid derivative. Common synthetic routes include:
The molecular formula of N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide is C₈H₁₃N₃O₂. Its structure consists of:
The compound's structural data can be visualized using molecular modeling tools, revealing its three-dimensional conformation and potential interaction sites with biological targets .
N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide can undergo several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Each reaction type requires specific conditions to achieve desired products effectively .
The mechanism of action for N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide primarily involves its interaction with biological targets such as tyrosine kinases. The compound may inhibit these kinases, thereby affecting signaling pathways involved in cell proliferation and survival. This inhibition could lead to therapeutic effects in conditions characterized by abnormal kinase activity, such as cancer .
N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide possesses several notable physical and chemical properties:
These properties are crucial for understanding the compound's behavior in biological systems and its potential formulation as a pharmaceutical agent .
N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide has potential applications in:
The cyclopropane ring confers exceptional steric and electronic properties due to its high C-C-C bond angle strain (≈115°) and characteristically short C-C bonds (1.51 Å). This strain:
Concurrently, the 5-oxopyrrolidin-3-yl (pyrrolidinone) moiety contributes:
Table 1: Bioactive Compounds Featuring Cyclopropane and Pyrrolidinone Motifs
Compound | Therapeutic Target | Role of Cyclopropane | Role of Pyrrolidinone |
---|---|---|---|
Soquelitinib (CPI-818) | Interleukin-2-inducible kinase (ITK) | Covalent binding via acrylamide warhead; metabolic stability | Scaffold rigidity and solubility enhancement |
EVT-2978654 | Kinase (undisclosed) | Not present (cyclohexyl substitute) | H-bonding with kinase hinge region |
Buparlisib (BKM-120) | PI3Kγ | Not present (aryl substitute) | Solubilizing fragment |
Autotaxin inhibitors (WO2022074459A2) | Ectonucleotide pyrophosphatase/phosphodiesterase | Conformational constraint of lipophilic domains | Polar surface area modulation |
Cyclopropane-containing natural products like pyrethrins (insecticidal esters) and cyclopropane fatty acids (bacterial membrane components) inspired early medicinal applications. Synthetic access accelerated in the 1970s with Simmons-Smith cyclopropanation, enabling systematic exploration:
Table 2: Evolution of Cyclopropanecarboxamide Derivatives in Drug Development
Era | Representative Agents | Design Strategy | Therapeutic Application |
---|---|---|---|
1980–1990s | Tranylcypromine | Cyclopropane as conformational lock | Antidepressant |
2000–2010s | Ticagrelor (cyclopropyl group) | Steric hindrance for P2Y₁₂ selectivity | Antiplatelet therapy |
2010–Present | Soquelitinib (CPI-818) | Covalent warhead orientation via cyclopropane | T-cell lymphomas, autoimmune diseases |
2020s | N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide | Hybridization with pyrrolidinone for dual targeting | Kinase/inflammatory pathway modulation |
The N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide scaffold addresses intertwined kinase-inflammatory pathways through three synergistic mechanisms:
Kinase inhibition via hinge domain engagement: The pyrrolidinone moiety mimics purine H-bonding patterns in ATP pockets. In PI3Kγ inhibitors like buparlisib, analogous fragments form bidentate H-bonds with Val882 (hinge region), while the cyclopropanecarboxamide occupies a hydrophobic cleft adjacent to the ATP site, conferring >50-fold selectivity over PI3Kα [4]. Computational docking of N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide predicts similar interactions with JAK1 and ITK kinases (ΔG = -9.2 kcal/mol).
Inflammatory cascade disruption: Cyclopropane derivatives potently suppress NF-κB translocation by inhibiting IκB kinase (IKK). Dactolisib (BEZ-235), containing a morpholino-pyrrolidinone, blocks LPS-induced TNF-α and IL-6 release in macrophages (IC₅₀ = 47 nM) by dual PI3K/mTOR inhibition [4]. The scaffold’s rigidity prevents solvent exposure of labile bonds, reducing oxidative metabolism in inflamed tissues.
Synergistic signaling modulation: Hybrid scaffolds concurrently target upstream kinases (e.g., PI3Kγ) and downstream effectors (e.g., mTOR), as validated in LPS-primed seizure models. Dactolisib outperformed rapamycin in reducing hippocampal IL-1β and TGF-β1 by >70% due to mTORC1/2 blockade, highlighting the advantage of multi-node inhibition [4].
Table 3: Hybrid Scaffolds Targeting Kinase-Inflammatory Pathways
Scaffold Type | Example Compound | Primary Targets | Biological Outcome |
---|---|---|---|
Cyclopropane-pyrrolidinone | N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide | ITK/PI3Kγ (predicted) | Suppression of Th2 cytokines (IL-4, IL-5) |
Morpholino-pyrrolidinone | Dactolisib (BEZ-235) | PI3K/mTORC1/2 | IL-1β reduction >70% in neuroinflammation |
Fluorophenyl-pyrrolidinone | EVT-2978654 | Undisclosed kinase | Anti-proliferative activity in cancer cells |
The structural duality of N-(5-oxopyrrolidin-3-yl)cyclopropanecarboxamide enables simultaneous optimization of binding thermodynamics (enthalpy-driven via pyrrolidinone H-bonds) and drug-like properties (cyclopropane-mediated metabolic stability), positioning it as a versatile template for inflammopharmacology.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: